

TCS 2210: A Technical Guide to a Small Molecule Inducer of Neuronal Reprogramming

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Compound of Interest

Compound Name: TCS 2210

Cat. No.: B15603726

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Introduction

Direct cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine and disease modeling. Small molecules that can drive this process offer a powerful tool for generating specific cell lineages, such as neurons, for therapeutic and research applications. This technical guide provides an in-depth overview of **TCS 2210**, a small molecule identified for its potent ability to induce the differentiation of mesenchymal stem cells (MSCs) into a neuronal lineage.^[1] This document consolidates the available quantitative data, details experimental protocols, and visualizes the associated cellular processes and potential signaling pathways.

Core Compound Properties and Activity

TCS 2210 is a synthetic small molecule that has been shown to efficiently induce neuronal differentiation in mesenchymal stem cells.^[1] Treatment with **TCS 2210** leads to morphological changes characteristic of neurons and the expression of key neuronal markers.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on **TCS 2210**-mediated neuronal differentiation of rat mesenchymal stem cells.

Parameter	Value/Observation	Cell Type	Source
Effective Concentration	20 μ M	Rat Mesenchymal Stem Cells	[1]
Treatment Duration	48 hours (2 days)	Rat Mesenchymal Stem Cells	[1]
Conversion Efficiency	>95% of cells converted to a neuronal phenotype	Rat Mesenchymal Stem Cells	[1]
Neuronal Marker Upregulation	Increased expression of β -III tubulin and Neuron-Specific Enolase (NSE)	Rat Mesenchymal Stem Cells	[1]
Cholinergic Marker Upregulation	Increased expression of CHRNA2, CHRNB2, and CHRM4	Rat Mesenchymal Stem Cells	[1]
Electrophysiological Activity	Exhibited potassium outward currents, characteristic of neurons	Rat Mesenchymal Stem Cells	[1]
Cytotoxicity	No significant cytotoxicity observed	Not specified	

Experimental Protocols

The following protocols are derived from the primary literature describing the use of **TCS 2210** for the neuronal differentiation of mesenchymal stem cells.

Materials

- Rat Mesenchymal Stem Cells (MSCs)
- Standard MSC growth medium

- **TCS 2210** (dissolved in a suitable solvent, e.g., DMSO)
- Tissue culture plates/flasks
- Incubator (37°C, 5% CO₂)
- Reagents for immunocytochemistry (e.g., antibodies against β -III tubulin, NSE)
- Reagents for RT-PCR (for gene expression analysis)
- Equipment for patch-clamp electrophysiology

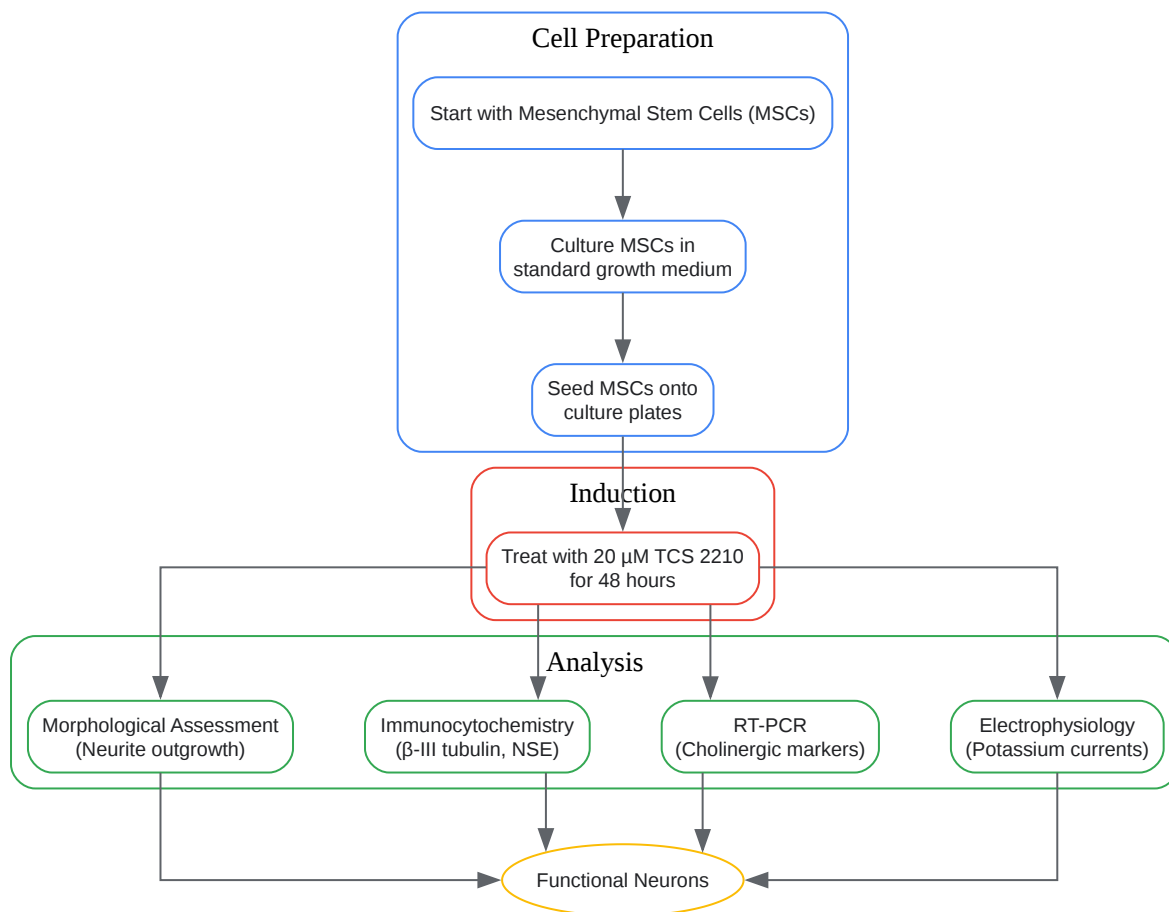
Protocol for Neuronal Differentiation of MSCs

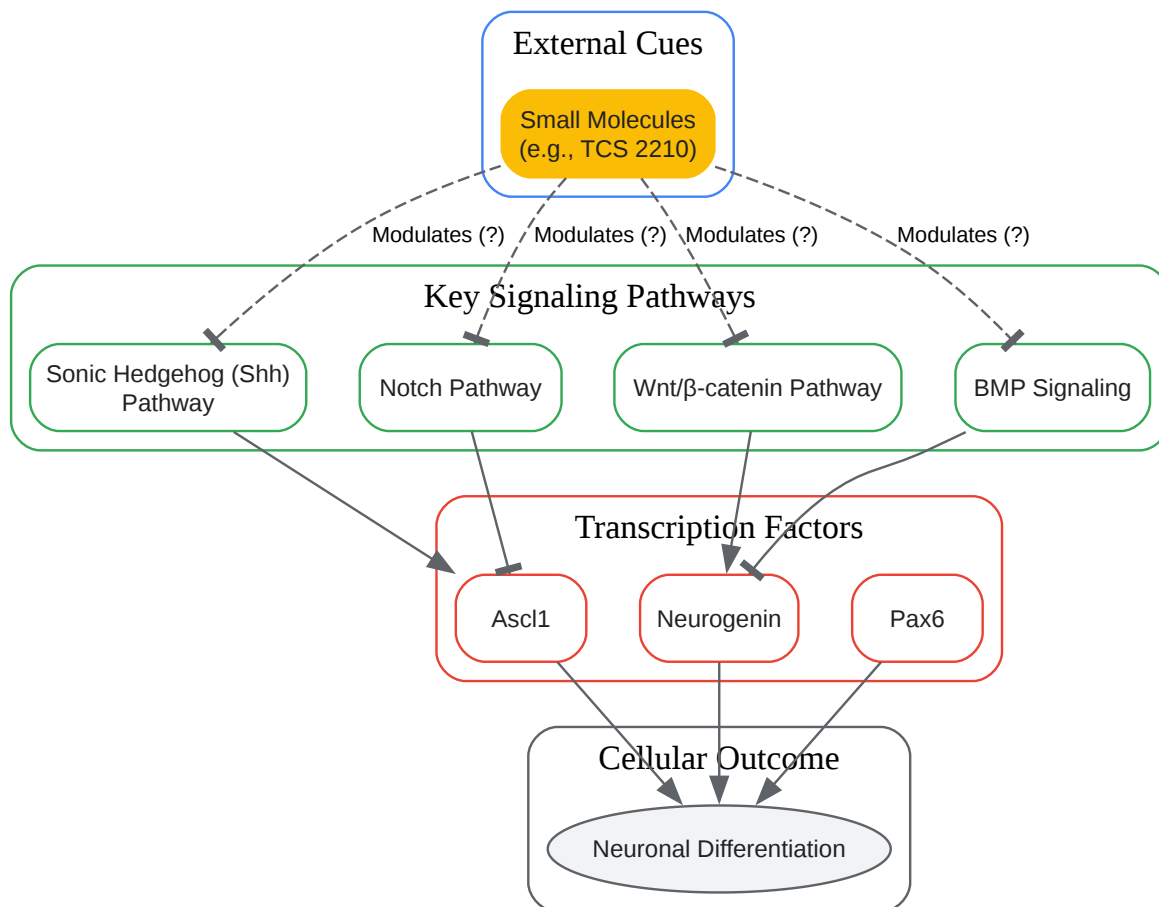
- Cell Seeding:
 - Culture rat MSCs in standard MSC growth medium until they reach the desired confluence for passaging.
 - Seed the MSCs onto a suitable culture surface (e.g., tissue culture-treated plates or flasks) at an appropriate density.
- **TCS 2210** Treatment:
 - Once the MSCs have adhered and are actively proliferating, replace the standard growth medium with fresh medium containing **TCS 2210** at a final concentration of 20 μ M.
 - Incubate the cells at 37°C in a 5% CO₂ incubator for 48 hours.
- Assessment of Neuronal Differentiation:
 - Morphological Analysis: After 48 hours, observe the cells under a microscope for changes in morphology, such as the appearance of a neuronal-like phenotype with cell body shrinkage and neurite outgrowth.
 - Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β -III tubulin and Neuron-Specific Enolase (NSE) to confirm neuronal conversion.

- **Gene Expression Analysis:** Isolate RNA from the treated cells and perform reverse transcription-polymerase chain reaction (RT-PCR) to analyze the expression of neuronal and cholinergic-specific genes (e.g., CHRNA2, CHRNA2, CHRNA2, CHRNA2).
- **Electrophysiological Analysis:** To confirm the functionality of the reprogrammed neurons, perform whole-cell patch-clamp recordings to measure characteristic neuronal electrical properties, such as potassium outward currents.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for TCS 2210-mediated Neuronal Reprogramming





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References

- 1. Neuron-Specific Fluorescence Reporter-Based Live Cell Tracing for Transdifferentiation of Mesenchymal Stem Cells into Neurons by Chemical Compound - PMC [pmc.ncbi.nlm.nih.gov]

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